molecular formula C10H8FNOS B1400088 (2-(3-Fluorophenyl)thiazol-4-yl)methanol CAS No. 885279-97-0

(2-(3-Fluorophenyl)thiazol-4-yl)methanol

Cat. No.: B1400088
CAS No.: 885279-97-0
M. Wt: 209.24 g/mol
InChI Key: POHIWRXGBCMZCN-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)thiazol-4-yl)methanol is an organic compound that features a thiazole ring substituted with a fluorophenyl group and a methanol moiety

Biochemical Analysis

Biochemical Properties

(2-(3-Fluorophenyl)thiazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with enzymes such as kinases and proteases can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways . Additionally, this compound may interact with proteins involved in cell signaling, leading to alterations in cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives have been shown to affect the proliferation and apoptosis of cancer cells . In particular, this compound may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert their own biological effects . The involvement of this compound in metabolic pathways can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to different cellular compartments, where it can exert its effects . The distribution of this compound within tissues can also influence its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a halogenated compound under acidic conditions to form the thiazole ring . The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the methanol moiety can be added through a reduction reaction using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of (2-(3-Fluorophenyl)thiazol-4-yl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Thiazolidines and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives.

Comparison with Similar Compounds

Uniqueness: (2-(3-Fluorophenyl)thiazol-4-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHIWRXGBCMZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734908
Record name [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-97-0
Record name 2-(3-Fluorophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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